REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][C:5]1[CH:10]=[C:9](C(C)(C)C)[CH:8]=[CH:7][C:6]=1[CH3:15].ClC1C=CC=CC=1CC1C=CC(C(C)(C)C)=CC=1C.C1(C)C=CC=CC=1>[Fe](Cl)(Cl)Cl>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:15]
|
Name
|
isomeric mixture
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(2-chlorobenzyl)-4-tert.-butyl-toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CC2=C(C=CC(=C2)C(C)(C)C)C)C=CC=C1
|
Name
|
2-(2-chlorobenzyl)-5-tert.-butyltoluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CC2=C(C=C(C=C2)C(C)(C)C)C)C=CC=C1
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
mixture
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 6 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CC2=C(C=CC=C2)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 15.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |